molecular formula C11H15NO B1321673 1-Chroman-6-YL-ethylamine CAS No. 919007-96-8

1-Chroman-6-YL-ethylamine

Cat. No.: B1321673
CAS No.: 919007-96-8
M. Wt: 177.24 g/mol
InChI Key: WLBMOPWNFNFERN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chroman-6-YL-ethylamine can be synthesized through various organic reactions. One common method involves the reaction of chroman derivatives with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chroman-6-YL-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-6-yl-ethylamine oxides, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-Chroman-6-YL-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

1-Chroman-6-YL-ethylamine can be compared to other chromane derivatives:

Uniqueness: this compound is unique due to its specific structure, which combines the chromane scaffold with an ethylamine group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBMOPWNFNFERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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